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The following table summarizes the quantitative relationships between Apitolisib exposure,
pharmacodynamic (PD) biomarker modulation, and anti-tumor efficacy, as identified in integrated

pharmacokinetic-pharmacodynamic (PK-PD) models [1] [2] [3].

Preclinical Clinical Target

Parameter Notes | Matrix

(Xenograft) Target (Phase 1)
Minimum pAkt Inhibition 35-45% 35-45% Required minimum level of
for Tumor Shrinkage target modulation [1] [2] [3].
pAkt Inhibition for Tumor 61% 65% Constant inhibition required to

Stasis halt tumor growth [1] [2] [3].

Model Relationship

PD Biomarker Matrix

Experimental Protocols & Workflows

Steep sigmoid
curve

Tumor tissue

Steep sigmoid
curve

Platelet-Rich
Plasma (PRP)

Links pAkt inhibition to tumor
growth inhibition [1] [2].

PRP is a clinical surrogate for
tumor tissue modulation [1] [2].

Here is a detailed methodology for establishing the exposure-response relationship, which is central to dose

optimization.
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Integrated PK-PD-Efficacy Modeling

This approach defines the mathematical relationship between drug concentration, target modulation, and

therapeutic effect, providing a powerful tool for translational dose-finding [1] [2] [3].

1. In Vivo Efficacy Study in Xenografts

e Cell Line: Human renal cell adenocarcinoma (786-0) [1] [2].

¢ Animal Model: Female beige nude XID mice with subcutaneous tumors [1] [2].

e Dosing: Apitolisib administered once daily (QD) orally for 17 days.

e Dose Range: A wide range is used to establish the response curve (e.g., from 0.008 mg/kg to 11
mg/kg) [1] [2].

¢ Tumor Measurement: Tumor volume is measured using digital calipers at multiple time points.
Volume is calculated as: ( \text{length} \times \text{width}*2 \times 0.5 ) [1] [2].

¢ Humane Endpoints: Euthanasia if body weight loss >20% or tumor volume >2000 mm3 [1] [2].

2. Pharmacodynamic Biomarker Assessment

o Key Biomarker: Phosphorylated Akt (pAkt) in tumor tissue, a direct marker of PISBK-AKT-mTOR
pathway modulation [1] [2] [4].
¢ Collection: Tumor samples are collected at designated time points post-dosing for biomarker

analysis.
e Confirmation: Western blot analysis can be used to confirm reduction in levels of pAkt and other

pathway components like pS6K and p-mTOR [4].
3. Pharmacokinetic Profiling

e Sampling: Blood plasma is collected at multiple time points after oral administration (e.g., pre-dose,
0.083, 0.25, 0.5, 1, 3, 6, 9, and 24 hours post-dose) [1] [2].
¢ Analysis: Plasma concentration-time profiles are established to understand absorption and exposure

[1] [2].
4. Model Integration

e The data on exposure (PK), biomarker modulation (PD in tumor tissue), and tumor growth inhibition
(efficacy) are integrated into a mechanistic mathematical model. This model defines the sigmoidal
relationship and helps predict the dose and exposure required to achieve the target efficacy (e.qg.,
61% pAkt inhibition for stasis) [1] [2] [3].
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Diagram 1: The core relationship in integrated PK-PD-efficacy modeling for Apitolisib dose optimization.

Troubleshooting Common Issues

FAQ 1: My in vivo model is not showing tumor stasis even at high doses. What could be wrong?

¢ Check Biomarker Modulation: Confirm that your dosing regimen is achieving sufficient and
sustained target inhibition. The models show that ~61% pAkt inhibition is required for tumor stasis in
xenografts. If your measured pAkt inhibition is below this threshold, the dose may be insufficient or
the dosing interval may be too long [1] [2] [3].

o Verify PK Exposure: The recommended phase Il clinical dose was 40 mg once daily [5]. In mouse
xenograft models, a dose of 5 mg/kg resulted in greater than 50% tumor growth inhibition (TGI) in
most models [6] [7]. Ensure your drug formulation and administration route provide consistent and
adequate systemic exposure.

FAQ 2: How can I model the transition from preclinical to clinical dosing?

¢ Leverage the Surrogate Matrix: In the clinic, pAkt is often measured in platelet-rich plasma (PRP)
as a surrogate for tumor tissue. The translational PK-PD models indicate that the relationship
between pAkt inhibition and tumor response is consistent between tumor tissue (preclinical) and PRP
(clinical). You can use this bridge to inform clinical starting doses based on your preclinical data [1] [2]

3].

FAQ 3: My cells are developing resistance to Apitolisib. What are the mechanisms and potential

solutions?

¢ Metabolic Reprogramming: Resistance can involve cancer cells switching their energy source. For
instance, resistant lung adenocarcinoma cells (H1975) showed increased oxygen consumption and
utilization of free fatty acids and ketone bodies when glucose metabolism was disrupted [8].

e Combination Therapy Strategy: One study found that continuing Apitolisib while adding a non-
tyrosine kinase inhibitor like Vorinostat (a histone deacetylase inhibitor) was effective in controlling
the hyperproliferation of resistant cells. This suggests that if resistance emerges, continuing the
inhibitor with a combination partner may be more effective than discontinuing it [8].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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